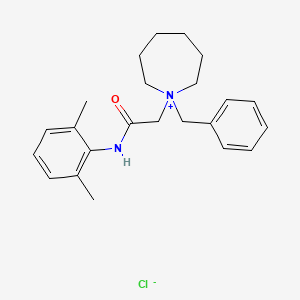
Taplucainium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taplucainium Chloride is a chemical compound known for its role as a sodium channel blocker. It has the molecular formula C23H31ClN2O and a molecular weight of 386.96 g/mol . This compound is primarily used as an analgesic agent due to its ability to inhibit sodium channels, which are crucial for the transmission of pain signals .
Preparation Methods
The synthesis of Taplucainium Chloride involves the preparation of ammonium salts as charged ion channel blockers . The specific synthetic routes and reaction conditions are proprietary and detailed in patents such as WO2020185830 . Industrial production methods typically involve the preparation of stock solutions with solvents like DMSO, where the compound is dissolved at specific concentrations and stored under controlled conditions .
Chemical Reactions Analysis
Taplucainium Chloride undergoes various chemical reactions, primarily involving its role as a sodium channel blocker. It exhibits significant inhibition at concentrations of 10 μM, showing 70-95% inhibition . The compound can be used in reactions where it acts as an analgesic agent, and it is typically prepared in solvents like DMSO for in vitro studies . The major products formed from these reactions are typically related to its analgesic properties.
Scientific Research Applications
Taplucainium Chloride has a wide range of scientific research applications:
Chemistry: Used as a sodium channel blocker in various chemical studies.
Biology: Investigated for its effects on sodium channels in biological systems.
Medicine: Explored as a potential treatment for chronic cough and other conditions involving pain and inflammation
Industry: Utilized in the development of novel analgesic agents and other therapeutic compounds.
Mechanism of Action
The mechanism of action of Taplucainium Chloride involves its role as a sodium channel blocker. It selectively targets activated or inflamed nociceptors, which are responsible for transmitting pain signals . By inhibiting these sodium channels, this compound effectively silences the nociceptors, reducing pain and inflammation . This mechanism is particularly useful in treating conditions like chronic cough, where the compound is formulated into a dry powder for inhalation .
Comparison with Similar Compounds
Taplucainium Chloride is unique in its class of charged sodium channel blockers. Similar compounds include:
P2X3-antagonists: Target specific large pore channels but differ in their downstream effects.
TRPA1-antagonists: Another class of sodium channel blockers with different molecular targets.
TRPM8-agonists: Target different pathways compared to this compound.
This compound stands out due to its specific targeting of sodium channels in activated nociceptors, making it highly effective in reducing pain and inflammation with minimal off-target effects .
Properties
CAS No. |
2489565-37-7 |
|---|---|
Molecular Formula |
C23H31ClN2O |
Molecular Weight |
387.0 g/mol |
IUPAC Name |
2-(1-benzylazepan-1-ium-1-yl)-N-(2,6-dimethylphenyl)acetamide;chloride |
InChI |
InChI=1S/C23H30N2O.ClH/c1-19-11-10-12-20(2)23(19)24-22(26)18-25(15-8-3-4-9-16-25)17-21-13-6-5-7-14-21;/h5-7,10-14H,3-4,8-9,15-18H2,1-2H3;1H |
InChI Key |
LKGJDWZDLANXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CCCCCC2)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


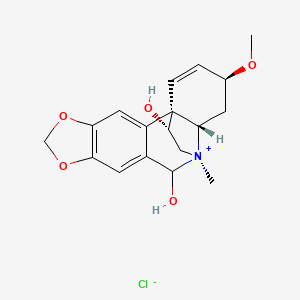


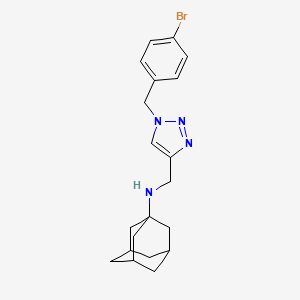
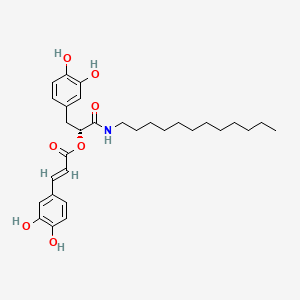
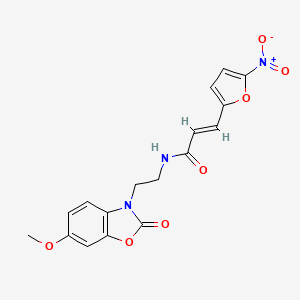
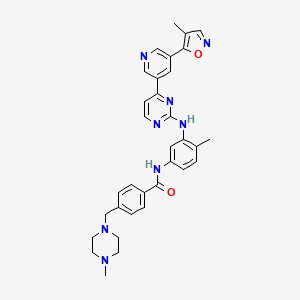
![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
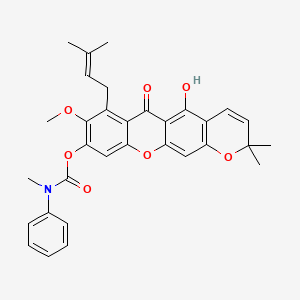
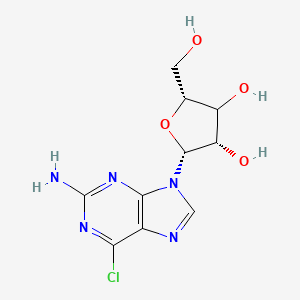
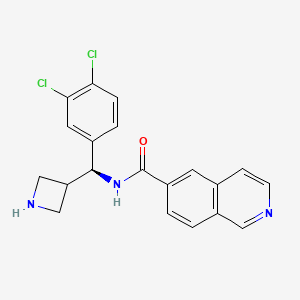
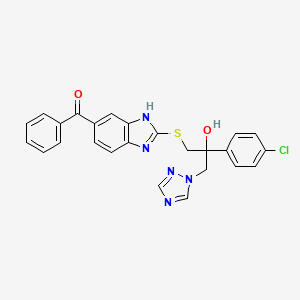
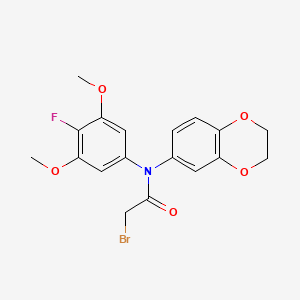
![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)
